molecular formula C16H24NO5·CNS B192392 Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate CAS No. 7431-77-8

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

Cat. No. B192392
CAS RN: 7431-77-8
M. Wt: 368.4 g/mol
InChI Key: YLELSNOPYHTYTB-UHFFFAOYSA-N
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Description

Choline is an essential nutrient for humans and many other animals . It is a structural part of phospholipids and a methyl donor in metabolic one-carbon chemistry . It is a cation with the chemical formula [(CH3)3NCH2CH2OH]+ . Choline forms various salts, for example, choline chloride and choline bitartrate .


Synthesis Analysis

Choline is synthesized in the body and can also be consumed through the diet . It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . The major challenge in the analysis of choline in foods and dietary supplements is in the extraction and/or hydrolysis approach . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis .


Molecular Structure Analysis

Choline is a quaternary ammonium cation . The cholines are a family of water-soluble quaternary ammonium compounds . Choline is the parent compound of the cholines class, consisting of ethanolamine residue having three methyl groups attached to the same nitrogen atom .


Chemical Reactions Analysis

Choline is involved in many chemical reactions in the body. It is the precursor for the neurotransmitter acetylcholine (AcCho) and is a major source of methyl groups in the diet; these are important for various cellular methylation reactions . One important methylation reaction is that of the choline degradation product betaine with homocysteine to form methionine .


Physical And Chemical Properties Analysis

Choline is a quaternary amine that is synthesized in the body or consumed through the diet . It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . The major challenge in the analysis of choline in foods and dietary supplements is in the extraction and/or hydrolysis approach .

Scientific Research Applications

Choline-Containing Phospholipids and Neuroprotection

Choline, a quaternary ammonium salt, is a crucial component of various membrane phospholipids, playing a significant role in maintaining cell membrane structural integrity. Research on choline-containing phospholipids (CCPLs) such as phosphatidylcholine, sphingomyelin, and choline alphoscerate (GPC) has highlighted their chemical, biological, and therapeutic features. These compounds are involved in several key processes including sphingomyelin synthesis, choline metabolite regeneration, and fatty acid/GPC formation. Studies suggest that exogenous CCPLs and treatment with GPC can enhance brain cholinergic neurotransmission and exhibit neuroprotective effects, particularly in contexts of cerebrovascular injury and neurodegeneration. This underscores the potential of CCPLs in treating cerebrovascular and neurodegenerative disorders, driven by their ability to protect cell membranes and contribute to membrane repair mechanisms (Tayebati et al., 2015).

Hydroxycinnamic Acids: Antioxidant and Anti-inflammatory Properties

Hydroxycinnamic acids, such as caffeic acid, ferulic acid, and their derivatives, exhibit notable antioxidant and anti-inflammatory activities. These compounds are widely distributed in nature and are abundant in various food groups. They demonstrate potent antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. For example, ferulic acid and caffeic acid possess significant in vitro and in vivo antioxidant capabilities, contributing to their therapeutic potential against oxidative stress-related diseases. This is further supported by their structural effects on antioxidant potency, where the presence of specific functional groups enhances their activity. The versatility of hydroxycinnamic acids in mitigating oxidative stress and inflammation makes them valuable for developing natural antioxidant agents and anti-inflammatory therapies (Shahidi & Chandrasekara, 2010) (Razzaghi-Asl et al., 2013).

Safety And Hazards

Choline is a highly flammable liquid and vapour . It causes severe skin burns and eye damage . It may damage fertility or the unborn child and causes damage to organs . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye .

Future Directions

The field of choline biology and its role in human health is a growing area of research . Future research will likely focus on the current state of choline science in human nutrition throughout the lifespan, from prenatal needs through early childhood, and into our later years . There is a need to identify areas of research in choline biology that can best inform our understanding of this nutrient’s impact on human health .

properties

CAS RN

7431-77-8

Product Name

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

Molecular Formula

C16H24NO5·CNS

Molecular Weight

368.4 g/mol

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate

InChI

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H

InChI Key

YLELSNOPYHTYTB-UHFFFAOYSA-N

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]

synonyms

4-Hydroxy-3,5-dimethoxycinnamate choline thiocyanate

Origin of Product

United States

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